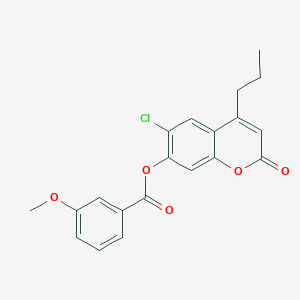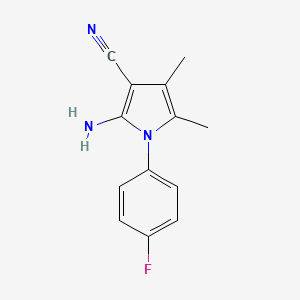![molecular formula C18H14BrNOS B3538813 1-(4-bromophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3538813.png)
1-(4-bromophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
Vue d'ensemble
Description
1-(4-bromophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, commonly known as BQ-123, is a synthetic peptide that acts as a selective endothelin A receptor antagonist. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension.
Mécanisme D'action
BQ-123 acts as a selective endothelin A receptor antagonist, which blocks the binding of endothelin-1 to the endothelin A receptor. Endothelin-1 is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and vascular tone. By blocking the endothelin A receptor, BQ-123 reduces vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure and improvement in cardiac function.
Biochemical and Physiological Effects
BQ-123 has been shown to have several biochemical and physiological effects. It reduces vascular resistance and increases blood flow, which leads to improved cardiac function and reduced pulmonary vascular resistance. It also reduces the production of reactive oxygen species, which can cause oxidative stress and damage to cells and tissues. Additionally, BQ-123 has been shown to improve endothelial function, which plays a critical role in regulating vascular tone and blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
BQ-123 has several advantages for lab experiments. It is highly selective for the endothelin A receptor, which reduces the risk of off-target effects. It is also stable and can be easily synthesized in large quantities. However, BQ-123 has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, it can be challenging to administer BQ-123 in vivo, as it requires intravenous infusion.
Orientations Futures
There are several future directions for the research and development of BQ-123. One area of interest is the potential use of BQ-123 in the treatment of other diseases, such as diabetes and kidney disease. Additionally, researchers are investigating the use of BQ-123 in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research to develop new and improved endothelin A receptor antagonists with longer half-lives and improved pharmacokinetic properties.
Conclusion
BQ-123 is a synthetic peptide that acts as a selective endothelin A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension. BQ-123 has several advantages for lab experiments, including high selectivity and ease of synthesis. However, it also has some limitations, including a short half-life and challenging administration in vivo. There are several future directions for the research and development of BQ-123, including its potential use in the treatment of other diseases and the development of new and improved endothelin A receptor antagonists.
Applications De Recherche Scientifique
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to effectively reduce blood pressure in hypertensive patients, improve cardiac function in heart failure patients, and reduce pulmonary vascular resistance in patients with pulmonary arterial hypertension.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVEXQCGTWDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3538739.png)
![5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3538744.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3538771.png)

![N-(4-chloro-2-methylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3538788.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538789.png)
![N-cyclopentyl-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B3538794.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538806.png)


![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3538822.png)
![N-benzyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538825.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3538826.png)